molecular formula C22H22N4O2S B2441600 2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide CAS No. 946325-98-0

2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2441600
CAS RN: 946325-98-0
M. Wt: 406.5
InChI Key: OALKALQXTPECPZ-UHFFFAOYSA-N
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Description

The compound belongs to a class of heterocycles known as pyrido[1,2-a]pyrimidin-2-ones . These are associated with a broad range of useful biological properties and are considered pharmaceutically interesting .


Synthesis Analysis

A new strategy for the synthesis of substituted pyrido[1,2-a]pyrimidin-2-ones has been reported . The synthetic route involves the acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters to form alkynamides, which are then cyclised under thermal conditions .


Chemical Reactions Analysis

The synthesis of this compound involves chemical reactions such as acylation and cyclisation . In the process, lithium amide anions ensure excellent regioselectivity for the 2-oxo-isomer over the undesired 4-oxo-isomer .


Physical And Chemical Properties Analysis

The physical and biological properties of the pyrido[1,2-a]pyrimidin-2-one scaffold have been poorly explored . More research is needed to fully understand these properties.

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial Activity : A series of pyrimidinones and oxazinones derivatives, including structures related to the query compound, were synthesized and evaluated for their antimicrobial properties. These compounds showed good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid, highlighting their potential as antimicrobial agents (Hossan et al., 2012).

Anti-inflammatory Activity : Another research focus is the anti-inflammatory potential of pyrimidinone and oxazinone derivatives. Utilizing similar synthetic routes, compounds were generated with significant anti-inflammatory effects, comparable to Prednisolone®, a standard reference drug (Amr et al., 2007).

Heterocyclic Synthesis for Biological Activities : Research also extends to the synthesis of various heterocyclic systems, including thiophene and pyrimidinone derivatives, which are structurally related to the query compound. These efforts aim to explore new chemical entities with potential biological activities, including antimicrobial and anti-inflammatory properties. The structural diversity achieved through these synthetic strategies underscores the versatility of pyrimidinone derivatives in drug discovery and development (Bondock et al., 2008).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available resources, compounds in the pyrido[1,2-a]pyrimidin-2-ones class are associated with a broad range of biological properties .

Future Directions

The pyrido[1,2-a]pyrimidin-2-ones class of compounds, to which this compound belongs, are largely under-represented in current small molecule screening libraries . Therefore, there is significant potential for further exploration and development of these compounds in pharmaceutical research .

properties

IUPAC Name

N-(3-methylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-15-5-2-7-17(11-15)24-20(27)14-29-21-18-8-3-9-19(18)26(22(28)25-21)13-16-6-4-10-23-12-16/h2,4-7,10-12H,3,8-9,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALKALQXTPECPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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